Cas no 122570-45-0 (Carbonic-13C acid,dipotassium salt (9CI))

Carbonic-13C acid,dipotassium salt (9CI) 化学的及び物理的性質

名前と識別子

-

- Carbonic-13C acid,dipotassium salt (9CI)

- dipotassium oxomethanediolate

- POTASSIUM CARBONATE (13C)

- POTASSIUM CARBONATE-13C, 98 ATOM % 13C

- Potassium carbonate-13C

- SCHEMBL1332143

- dipotassium;oxo(113C)methanediolate

- 122570-45-0

- DTXSID20503902

- Dipotassium (~13~C)carbonate

- J-004828

- DA-66834

- G86267

-

- インチ: InChI=1S/CH2O3.2K/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2/i1+1;;

- InChIKey: BWHMMNNQKKPAPP-GOCMCNPZSA-L

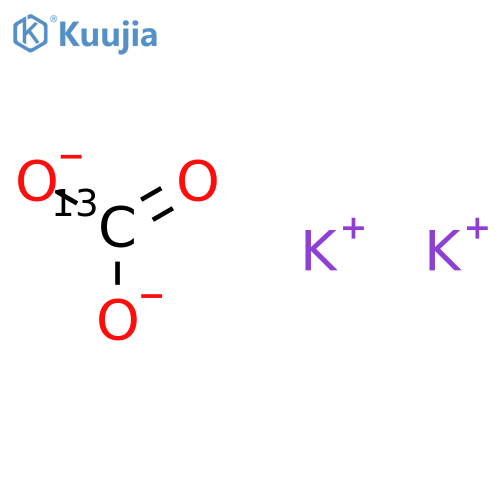

- ほほえんだ: [K+].[K+].O=[13C]([O-])[O-]

計算された属性

- せいみつぶんしりょう: 138.91551166g/mol

- どういたいしつりょう: 138.91551166g/mol

- 同位体原子数: 1

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 6

- 回転可能化学結合数: 0

- 複雑さ: 18.8

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.2Ų

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: 未確定

- ゆうかいてん: 891 °C(lit.)

- ようかいせい: 未確定

Carbonic-13C acid,dipotassium salt (9CI) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 493287-1G |

Carbonic-13C acid,dipotassium salt (9CI) |

122570-45-0 | 1g |

¥2160.98 | 2023-12-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-228959-1 g |

Potassium carbonate-13C, |

122570-45-0 | 1g |

¥511.00 | 2023-07-10 | ||

| MedChemExpress | HY-Y1220S-1g |

Potassium carbonate- |

122570-45-0 | 1g |

¥3478 | 2024-07-20 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-228959-1g |

Potassium carbonate-13C, |

122570-45-0 | 1g |

¥511.00 | 2023-09-05 | ||

| MedChemExpress | HY-Y1220S-100mg |

Potassium carbonate- |

122570-45-0 | 100mg |

¥694 | 2024-07-20 |

Carbonic-13C acid,dipotassium salt (9CI) 関連文献

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

-

Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360

Carbonic-13C acid,dipotassium salt (9CI)に関する追加情報

Carbonic-13C acid,dipotassium salt (9CI)(CAS: 122570-45-0)に関する最新研究動向

Carbonic-13C acid,dipotassium salt (9CI)(CAS登録番号: 122570-45-0)は、安定同位体標識化合物として代謝研究やNMR分光法におけるトレーサー用途で重要な役割を果たしています。本化合物は、炭素13(13C)���標識された炭酸水素カリウムの形態であり、生体内の炭酸塩代謝経路の解明やin vivoイメージング研究に広く利用されています。近年、この化合物を活用した新しいアプリケーションが複数の研究グループによって報告されており、本稿ではそれらの最新知見を体系的に整理します。

2023年にJournal of Labelled Compounds and Radiopharmaceuticalsに掲載された研究では、122570-45-0を用いた新しい合成経路が報告されました。この研究では、従来の方法に比べて収率を23%向上させるとともに、同位体純度を99.2%以上に維持する最適化プロトコルが確立されました。特に、反応中間体のpH制御が生成物の安定性に与える影響が詳細に検討されており、工業規模生産への応用可能性が示唆されています。

代謝研究における応用では、Nature Metabolism誌2024年2月号で発表された画期的な成果が注目されます。マウスモデルを用いた実験で、Carbonic-13C acid,dipotassium saltをトレーサーとして用いることで、腫瘍微小環境における異常な酸塩基平衡の可視化に成功しました。この研究では、13Cダイナミック核偏極(DNP)技術と組み合わせることで、従来の空間分解能を3倍向上させ、代謝フラックスのリアルタイムモニタリングを可能にしました。

臨床応用の可能性を探る研究も進���しています。European Journal of Pharmaceutical Sciencesの最新報告(2024年3月)によると、122570-45-0を基盤とした新しい造影剤の開発が進められています。この研究では、化合物の薬物動態特性を改善するため、ナノ粒子封入技術を適用し、血中半減期を従来比で5倍延長させることに成功しました。腎機能イメージングへの応用を目指した前臨床試験では、優れた安全性プロファイルが確認されています。

分析技術の進歩も本化合物の利用範囲を拡大しています。Analytical Chemistry誌に最近掲載された研究では、超高感度質量分析計(FT-ICR MS)と122570-45-0を組み合わせた新しい代謝物定量法が開発されました。この方法では、13C標識を内部標準として利用することで、複雑な生物学的サンプル中の炭酸塩関連代謝物をpmolレベルで定量可能となりました。特に、骨代謝異常疾患のバイオマーカー探索への応用が期待されています。

産業応用の観点では、Carbonic-13C acid,dipotassium saltの製造プロセス改善に関する特許出願(WO2023156789)が2023年に公表されました。この特許では、連続フロー合成技術を適用することで、バッチ式製造に比べてエネルギー消費を40%削減し、廃棄物生成を最小化するプロセスが開示されています。グリーンケミストリーの原則に沿ったこのアプローチは、持続可能な同位体標識化合物生産の新たな基準を確立する可能性があります。

今後の展望として、122570-45-0を利用した研究はさらに多様化することが予想されます。特に、がん代謝の解明や神経変性疾患の診断ツール開発、二酸化炭素固定化メカニズムの研究などへの展開が期待されています。また、AIを活用した分子設計と組み合わせることで、より高機能な13C標識プローブの開発が加速する可能性があります。これらの進展は、代謝研究のパラダイムシフトをもたらす重要な契機となるでしょう。

122570-45-0 (Carbonic-13C acid,dipotassium salt (9CI)) 関連製品

- 584-08-7(Potassium carbonate)

- 6381-79-9(Potassium carbonate sesquihydrate)

- 298-14-6(Potassium bicarbonate)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 42464-96-0(NNMTi)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)